N-(1H-indazol-4-yl)methanesulfonamide

Description

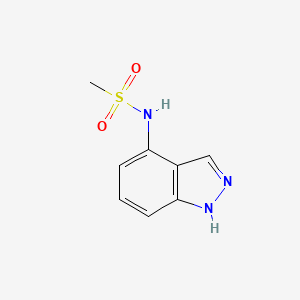

N-(1H-indazol-4-yl)methanesulfonamide is a heterocyclic organic compound with the chemical formula C₈H₉N₃O₂S. Its structure is characterized by an indazole moiety, which is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, and a methanesulfonamide (B31651) functional group attached at the 4-position of the indazole ring. The presence of these two key pharmacophores has positioned this compound as a valuable building block and a core structural motif in the design of various therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉N₃O₂S |

| Molecular Weight | 211.24 g/mol |

| CAS Number | 685109-08-4 |

The significance of this compound in medicinal chemistry is rooted in the well-established biological activities of its constituent parts: the indazole ring and the sulfonamide group. The indazole nucleus is a privileged scaffold in drug discovery, known to interact with a variety of biological targets, particularly protein kinases. nih.govrsc.org Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Research has demonstrated that the 1H-indazole core can serve as an effective hinge-binding motif for kinase inhibitors. nih.gov This interaction is crucial for the inhibition of kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The substitution pattern on the indazole ring is a key determinant of the compound's selectivity and potency towards specific kinases.

The combination of the indazole scaffold and the methanesulfonamide group in this compound has been explored in the development of potent and selective kinase inhibitors. For instance, derivatives incorporating the 2-(1H-indazol-4-yl) moiety have been identified as powerful inhibitors of phosphatidylinositol-3-kinase (PI3K), a key enzyme in a signaling pathway frequently deregulated in cancer. nih.gov Specifically, the compound GDC-0941, which contains this structural feature, has been investigated as a potent and orally bioavailable inhibitor of class I PI3 kinases. nih.gov

Furthermore, the broader class of N-(1H-indazol-yl)sulfonamides has been the subject of extensive research. For example, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of cell division and a target in cancer therapy. nih.gov These studies underscore the versatility of the indazole-sulfonamide framework in generating targeted therapeutic agents.

While the indazole and sulfonamide moieties have a long and rich history in medicinal chemistry, the specific timeline for the discovery and initial academic investigations of this compound is not delineated in a single seminal publication. Its emergence is more accurately viewed as a logical progression in the broader exploration of indazole-based compounds as kinase inhibitors.

The early 21st century saw a surge in the discovery and development of small-molecule kinase inhibitors for cancer treatment. During this period, extensive structure-activity relationship (SAR) studies were conducted on various heterocyclic scaffolds to identify optimal hinge-binding fragments and substituents that could enhance potency and selectivity. The indazole core was identified as a promising template in these efforts. nih.gov

The synthesis and investigation of a wide range of substituted indazoles, including those bearing sulfonamide groups at different positions, became a common strategy in many kinase inhibitor programs. Patents from this era often claimed large libraries of indazole derivatives, encompassing a variety of substitution patterns. For instance, a patent for pharmaceutical compounds included claims for molecules containing the 2-(1H-indazol-4-yl) group, highlighting the interest in this particular substitution pattern for therapeutic applications. google.com

The academic exploration of indazole-sulfonamide compounds often focused on their synthesis and characterization, laying the groundwork for their potential biological applications. Studies detailing the synthesis of various indazole-sulfonamide derivatives have been published, contributing to the chemical knowledge base surrounding this class of compounds. mdpi.comnih.gov

In essence, the story of this compound is intertwined with the broader narrative of the rise of kinase inhibitors in oncology. It represents a specific combination of two pharmacologically validated moieties that has proven to be a fruitful area of research in the ongoing quest for more effective and targeted cancer therapies.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-4-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-4-2-3-7-6(8)5-9-10-7/h2-5,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWAWBWBXRPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326459 | |

| Record name | N-(1H-indazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685109-08-4 | |

| Record name | N-(1H-indazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1h Indazol 4 Yl Methanesulfonamide and Its Analogues

Retrosynthetic Analysis of N-(1H-indazol-4-yl)methanesulfonamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. The primary disconnections for this compound are at the sulfonamide bond and the indazole ring system.

C-N Bond Disconnection (Sulfonamide): The most logical initial disconnection is at the nitrogen-sulfur bond of the sulfonamide group. This is a standard transformation in organic synthesis, leading to two key precursors: 1H-indazol-4-amine and methanesulfonyl chloride. Methanesulfonyl chloride is a readily available commercial reagent.

Indazole Ring Disconnection: The precursor 1H-indazol-4-amine can be further simplified. The amino group at the 4-position is commonly introduced by the reduction of a nitro group. This leads to the intermediate 4-nitro-1H-indazole.

C-N/N-N Bond Disconnection (Indazole Formation): The 4-nitro-1H-indazole ring itself can be formed through several classic named reactions. A common and effective method is the Jacobson indazole synthesis, which involves the diazotization and intramolecular cyclization of an appropriately substituted aniline. This retrosynthetic step breaks the indazole ring down to 2-methyl-3-nitroaniline (B147196).

This multi-step retrosynthetic pathway, starting from 2-methyl-3-nitroaniline, provides a clear and feasible plan for the laboratory synthesis of the target compound.

Established Synthetic Routes for this compound

Following the logic of the retrosynthetic analysis, the forward synthesis involves a sequential, multi-step process. This route is analogous to established procedures for synthesizing other substituted indazolyl sulfonamides. researchgate.net

The synthesis is typically achieved in three primary steps starting from 2-methyl-3-nitroaniline.

Step 1: Synthesis of 4-Nitro-1H-indazole The formation of the indazole ring is accomplished via the Jacobson synthesis. 2-methyl-3-nitroaniline is treated with sodium nitrite (B80452) in an acidic medium, such as glacial acetic acid. The reaction proceeds through in-situ diazotization of the aniline, followed by an intramolecular cyclization to form the stable indazole ring system. This method is known to produce the desired 4-nitro-1H-indazole in high yield. chemicalbook.comchemicalbook.com

Step 2: Reduction of 4-Nitro-1H-indazole to 1H-Indazol-4-amine The nitro group of 4-nitro-1H-indazole is reduced to a primary amine to yield 1H-indazol-4-amine. A common and effective reagent for this transformation is anhydrous stannous chloride (SnCl₂) in an alcohol solvent like ethanol. researchgate.netresearchgate.net The reaction mixture is typically heated to ensure complete conversion. Following the reduction, a basic workup is performed to neutralize the reaction mixture and isolate the free amine. researchgate.net

Step 3: Sulfonylation of 1H-Indazol-4-amine The final step is the formation of the sulfonamide bond. The synthesized 1H-indazol-4-amine is reacted with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a solvent and an acid scavenger to neutralize the hydrochloric acid byproduct. This standard procedure efficiently yields the final product, this compound. researchgate.net

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Methyl-3-nitroaniline | Sodium nitrite (NaNO₂), Glacial acetic acid (AcOH), 0°C to room temperature | 4-Nitro-1H-indazole |

| 2 | 4-Nitro-1H-indazole | Stannous chloride (SnCl₂), Ethanol (EtOH), Heat | 1H-Indazol-4-amine |

| 3 | 1H-Indazol-4-amine | Methanesulfonyl chloride (CH₃SO₂Cl), Pyridine | This compound |

The successful synthesis of the target compound relies on the efficient preparation and purification of two key intermediates.

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 4-Nitro-1H-indazole |  | Product of the indazole ring formation; precursor to the key amine. |

| 1H-Indazol-4-amine |  | Product of the nitro group reduction; the nucleophile for the final sulfonylation step. |

Green Chemistry Approaches and Sustainable Synthesis

While traditional synthetic routes are effective, they often involve hazardous reagents and solvents. Green chemistry principles aim to mitigate these issues by designing more environmentally benign processes.

Alternative Reducing Agents: The use of stannous chloride in the nitro reduction step presents environmental concerns due to heavy metal waste. A greener alternative is catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. This method produces water as the only byproduct, significantly reducing waste.

Aqueous Sulfonylation: The final sulfonylation step can be adapted to be more sustainable. Research has shown that sulfonamide synthesis can be performed efficiently in water, eliminating the need for organic solvents like pyridine. rsc.org This approach often involves dynamic pH control to facilitate the reaction between the amine and the sulfonyl chloride, with the product precipitating out of the aqueous medium, simplifying isolation. sci-hub.se

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis integrates the high selectivity of enzymes with the versatility of chemical reactions. For the synthesis of this compound, biocatalysis could be applied, particularly for the reduction of the nitro group.

Nitroreductase enzymes (NRs) are known to catalyze the reduction of nitroaromatic compounds to their corresponding amines. rug.nl A hypothetical chemoenzymatic route could involve using a specific nitroreductase to convert 4-nitro-1H-indazole into 1H-indazol-4-amine. This enzymatic step would occur under mild aqueous conditions (neutral pH, room temperature), offering a significant advantage over harsh chemical reductants. The resulting 1H-indazol-4-amine could then be isolated and subjected to the final chemical sulfonylation step to complete the synthesis. This approach combines the benefits of green chemistry with the high specificity of enzymatic catalysis.

Parallel Synthesis and Combinatorial Libraries of this compound Derivatives

Parallel synthesis techniques enable the rapid generation of a large number of related compounds, or a "library," for applications such as drug discovery and structure-activity relationship (SAR) studies. acs.org For this compound, combinatorial libraries can be constructed by systematically varying different parts of the molecule.

Two primary strategies can be employed:

Variation of the Sulfonyl Group: The key intermediate, 1H-indazol-4-amine, can be reacted with a diverse array of sulfonyl chlorides (R-SO₂Cl) in a parallel format. This would generate a library of compounds with a constant 1H-indazol-4-amine core but with varied sulfonamide side chains.

Variation of the Indazole Core: A library of substituted 2-methyl-3-nitroanilines could be used as starting materials. Each of these would be carried through the synthetic sequence (indazole formation, reduction) to produce a collection of substituted 1H-indazol-4-amines. The subsequent reaction of this amine library with methanesulfonyl chloride would result in a library of derivatives with modifications on the indazole ring.

These combinatorial approaches allow for the efficient exploration of the chemical space around the parent compound, facilitating the optimization of its properties for various research applications.

| Library Strategy | Constant Fragment | Variable Fragment (Building Block) | Resulting Derivative Structure |

| Strategy 1 | 1H-Indazol-4-amine | Diverse Sulfonyl Chlorides (R-SO₂Cl) | N-(1H-indazol-4-yl)-R-sulfonamide |

| Strategy 2 | Methanesulfonamide (B31651) | Substituted 1H-Indazol-4-amines | N-(Substituted-1H-indazol-4-yl)methanesulfonamide |

An extensive search of scientific literature and databases has been conducted to gather information on the biological activities and therapeutic potentials of the chemical compound this compound. Despite a thorough investigation, no specific data regarding the biological activities, in vitro efficacy, cellular assays, enzymatic inhibition, ex vivo investigations, or emerging therapeutic applications for this particular compound could be located in the available resources.

The indazole and sulfonamide structural motifs are individually recognized for their significance in medicinal chemistry and are components of various biologically active molecules. mdpi.comresearchgate.net Scientific research has explored a wide range of N-substituted indazole derivatives and various sulfonamides for potential therapeutic uses. longdom.orgnih.gov However, published research focusing specifically on this compound is not available.

Therefore, it is not possible to provide an article with the detailed sections and data tables as requested in the outline, due to the absence of published scientific data on this compound.

Mechanisms of Action and Molecular Targets of N 1h Indazol 4 Yl Methanesulfonamide

Identification of Primary Molecular Targets for N-(1H-indazol-4-yl)methanesulfonamide

There are no published studies that identify the primary molecular targets of this compound.

Elucidation of Signaling Pathways Modulated by this compound

Without identified molecular targets, the signaling pathways modulated by this compound remain unelucidated.

Receptor Binding and Activation/Inhibition by this compound

There is no available data on the receptor binding profile or the activating or inhibitory effects of this compound.

Enzyme Kinetics and this compound Interaction

No studies on the enzyme kinetics related to this compound have been published. For context, other indazole-containing molecules have been shown to be potent enzyme inhibitors. For example, the complex molecule 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine is a known inhibitor of phosphatidylinositol-3-kinase (PI3K). However, this is a significantly different molecule, and its activity cannot be attributed to this compound.

Allosteric Modulation by this compound

There is no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator of any protein.

Multi-target Interactions of this compound

The potential for multi-target interactions of this compound has not been investigated in any published research.

Methodological Approaches for Mechanism of Action Studies of this compound

As there are no published mechanism of action studies for this specific compound, a description of methodological approaches would be hypothetical. Generally, such studies would involve techniques like affinity chromatography to identify binding partners, broad-panel kinase screening, cellular thermal shift assays (CETSA) to confirm target engagement, and various cell-based assays to elucidate effects on signaling pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1h Indazol 4 Yl Methanesulfonamide Analogues

Design Principles for N-(1H-indazol-4-yl)methanesulfonamide Analogues

The design of analogues based on the this compound core is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The indazole motif is a privileged structure in drug discovery, serving as a versatile scaffold for developing inhibitors targeting a range of biological entities, including protein kinases and G-protein coupled receptors. researchgate.net

Key design strategies for analogues of this compound include:

Structural Simplification and Fragment Growth: This approach involves starting with a core structure, such as N-(1H-indazol-6-yl)benzenesulfonamide (a positional isomer), and systematically simplifying or growing fragments to probe the binding pocket of the target protein. This allows for the optimization of interactions and the identification of key structural features required for potency. rsc.org

Positional Scanning: The indazole ring offers multiple positions for substitution (C3, C4, C5, C6, C7, N1, and N2). A primary design principle is the systematic exploration of these positions with various functional groups to map the structure-activity relationship (SAR). For instance, studies on related indazole arylsulfonamides have extensively investigated substitutions around the entire indazole core. acs.org

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres is a common strategy to improve potency or metabolic stability. For example, the methanesulfonamide (B31651) group could be replaced with other groups, such as an arylsulfonamide or a carboxamide, to explore different interactions with the target.

Positional and Functional Group Modifications and their Impact on Activity of this compound

While specific SAR studies on this compound are not extensively detailed in the available literature, comprehensive research on the closely related indazole arylsulfonamide series, developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), provides significant insights into how modifications affect activity. acs.orgnih.gov

Substitutions at the C4-Position of the Indazole Ring: The C4 position, where the methanesulfonamide group resides in the parent compound, is critical for activity. In the arylsulfonamide series, substituting this position with hydrogen-bond donating and accepting groups was found to be favorable. Potent activity was observed when C4 was substituted with methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups. acs.orgnih.gov Further exploration with other functionalities demonstrated varied effects on potency.

| Analogue C4-Substituent | Relative Potency/Activity Note | Reference |

|---|---|---|

| -OCH₃ (Methoxy) | Potent | acs.orgnih.govresearchgate.net |

| -OH (Hydroxyl) | Potent | acs.orgnih.govresearchgate.net |

| -CH₂OH (Hydroxymethyl) | Active | acs.org |

| -C(O)CH₃ (Acetyl) | Active | acs.org |

| -CH(OH)CH₃ (Secondary Alcohol) | Active | acs.org |

| -C(OH)(CH₃)₂ (Tertiary Alcohol) | Active | acs.org |

Substitutions at Other Positions (C5, C6, C7): Exploration of other positions on the indazole's benzene (B151609) ring revealed that these positions are sterically constrained. Only small functional groups were tolerated at the C5, C6, or C7 positions, with analogues substituted at C6 being generally preferred over those substituted at C5 or C7. acs.orgnih.gov

Substitutions at the N1-Position: The N1 position of the indazole ring proved to be a key vector for optimization. For CCR4 antagonists, large, lipophilic groups were well-tolerated. The most potent analogues featured N1 meta-substituted benzyl (B1604629) groups that possessed an α-amino-acyl side chain. acs.orgnih.gov Optimization of this substituent was critical for achieving high potency. nih.gov

Modifications of the Sulfonamide Moiety: The nature of the group attached to the sulfonamide nitrogen significantly influences activity. In the CCR4 antagonist series, replacing the methyl group of this compound with various aryl and heteroaryl groups was explored. The most potent N-substituent was found to be a 5-chlorothiophene-2-sulfonamide (B1586055) moiety. acs.orgnih.gov This indicates that extending into a nearby binding pocket with an appropriate aromatic system can dramatically enhance binding affinity.

| Position of Modification | Favorable Substitutions | Unfavorable Substitutions | Reference |

|---|---|---|---|

| C4 | -OCH₃, -OH | Larger, non-polar groups | acs.orgnih.gov |

| C5, C7 | Small groups (e.g., -H, -F) | Bulky groups | acs.orgresearchgate.net |

| C6 | Small groups preferred over C5/C7 | Bulky groups | acs.orgresearchgate.net |

| N1 | meta-substituted benzyl groups with polar side chains | Small alkyl groups | acs.orgnih.gov |

| Sulfonamide Group | 5-chlorothiophene-2-sulfonyl | Simple alkyl groups (relative to aryl) | acs.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. aboutscience.eu For indazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for potent activity. nih.gov

In a study on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors, 3D-QSAR models were developed to map the steric and electrostatic fields around the molecules. nih.gov The resulting contour maps provided a structural framework for designing new inhibitors, indicating regions where bulky groups (steric favorability) or electron-withdrawing/donating groups (electrostatic favorability) would enhance activity. nih.gov

While a specific QSAR model for this compound analogues is not publicly available, studies on related sulfonamides and indazoles highlight key descriptors that are often crucial for activity:

Lipophilicity (SlogP): The octanol/water partition coefficient is frequently a significant descriptor, with activity often increasing with hydrophobicity to an optimal point. scispace.comresearchgate.net

Steric Properties: Descriptors related to molecular weight, volume, and shape often play a role, confirming that the size and conformation of the molecule are critical for fitting into the target's binding site. researchgate.net

Electronic Properties: Electronegativity and charge distribution descriptors can be important, as seen in a QSAR model for indole (B1671886) sulfonamides where the MATS6e descriptor (related to electronegativity) was a key parameter. nih.gov

These findings suggest that a successful QSAR model for this compound derivatives would likely need to account for a combination of lipophilic, steric, and electronic properties to accurately predict biological activity.

Ligand Efficiency and Lipophilic Efficiency of this compound Analogues

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are metrics used to assess the "drug-likeness" of a compound by relating its potency to its size and lipophilicity, respectively. nih.govwikipedia.org

Ligand Efficiency (LE): This metric measures the binding energy per non-hydrogen atom of a molecule. It is calculated as LE = 1.4(-logIC50) / N, where N is the number of heavy (non-hydrogen) atoms. wikipedia.org LE helps to identify compounds that achieve high potency with a relatively small number of atoms, which is often a hallmark of an efficient and specific binder.

Lipophilic Efficiency (LLE or LiPE): This metric evaluates how effectively a compound uses its lipophilicity to achieve potency. It is calculated as LLE = pIC50 - logP. wikipedia.org High LLE values (typically >5 or 6) are desirable, as they indicate that a compound is potent without being excessively greasy, which can lead to poor solubility, high metabolic turnover, and non-specific toxicity. wikipedia.orgnih.gov

While specific LE and LLE values for this compound analogues have not been reported in the reviewed literature, applying these principles is a critical part of the lead optimization process. For example, in a study of P-glycoprotein inhibitors, LLE was used to compare different series of compounds and prioritize those that achieved potency in a more efficient manner. nih.gov For any series of this compound analogues, tracking LE and LLE would be essential to ensure that increases in potency are not achieved at the expense of desirable physicochemical properties.

Pharmacophore Development for this compound

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com Pharmacophore models are crucial tools for virtual screening and rational drug design.

Based on the known SAR of indazole sulfonamide analogues, a general pharmacophore model for this class can be hypothesized. Key features would likely include:

A Hydrogen Bond Donor: The N-H group at the N1 position of the indazole ring.

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonamide group.

Aromatic/Hydrophobic Regions: The bicyclic indazole core and any aryl substituents on the N1 position or the sulfonamide group.

A more concrete example comes from a study on indazole derivatives as HIF-1α inhibitors, where a five-point pharmacophore hypothesis was generated. This model included features such as one hydrogen bond acceptor, two hydrogen bond donors, and two aromatic rings (A1D2R3R4R5_4). nih.gov Such a model serves as a 3D query to screen compound libraries for molecules that fit the required spatial arrangement of features, potentially leading to the discovery of novel hits. dovepress.com The development of a specific pharmacophore for a target of interest would be a key step in any discovery program involving this compound analogues.

An article focusing solely on the preclinical investigations and in vivo studies of this compound cannot be generated at this time.

A thorough search of publicly available scientific literature and research databases did not yield specific preclinical data for the chemical compound "this compound" corresponding to the requested sections on pharmacodynamics, pharmacokinetics, and efficacy studies. While research exists for structurally related compounds containing the indazole moiety, the strict requirement to focus exclusively on this compound prevents the inclusion of that information.

Therefore, without specific research findings for this compound, it is not possible to provide an accurate and scientifically sound article that adheres to the user's explicit instructions and outline.

Preclinical Investigations and in Vivo Studies of N 1h Indazol 4 Yl Methanesulfonamide

Efficacy Studies of N-(1H-indazol-4-yl)methanesulfonamide in Relevant Disease Models

Dose-Response Relationships for this compound in Animal Models

There is currently no available data from preclinical studies to populate a dose-response table or to detail the therapeutic or biological effects of this compound at varying concentrations in any animal models.

Target Engagement Studies for this compound In Vivo

Information regarding the in vivo target engagement of this compound is not present in the current body of scientific literature. Consequently, a data table and a detailed discussion on how this compound interacts with its intended biological target(s) within a living organism cannot be provided.

Computational and Theoretical Studies of N 1h Indazol 4 Yl Methanesulfonamide

Molecular Docking and Ligand-Protein Interactions of N-(1H-indazol-4-yl)methanesulfonamide

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the binding mode of a potential drug molecule like this compound to its biological target.

In a typical study, the three-dimensional structure of this compound would be docked into the binding site of a target protein. The indazole moiety is a known pharmacophore that interacts with various protein classes, including kinases. For instance, the related compound 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) is an inhibitor of PI3 kinase, suggesting that kinases could be potential targets for this compound.

The docking process generates a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. The results would highlight key ligand-protein interactions, such as:

Hydrogen Bonds: The sulfonamide group and the indazole ring contain hydrogen bond donors and acceptors that can form crucial interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic rings of the indazole moiety can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The indazole ring can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical data table summarizing such findings would look like this:

| Interaction Type | Interacting Residue | Atom(s) in Ligand | Distance (Å) |

| Hydrogen Bond | ASP 810 | N-H of Indazole | 2.1 |

| Hydrogen Bond | LYS 753 | Oxygen of Sulfonamide | 2.5 |

| Pi-Sulfur Interaction | MET 793 | Indazole Ring | 4.5 |

| Hydrophobic | LEU 788 | Methyl group of Methanesulfonamide (B31651) | 3.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for this compound and its Targets

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be used to assess the stability of the ligand-protein complex predicted by molecular docking.

An MD simulation would be initiated with the docked pose of this compound within its target protein. The simulation would then calculate the trajectory of every atom in the system over a period of nanoseconds to microseconds. Analysis of these trajectories provides insights into:

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: How the ligand and protein structures adapt to each other upon binding.

Interaction Dynamics: The persistence of key interactions (like hydrogen bonds) over the simulation time.

Key metrics from an MD simulation, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would be calculated to quantify the stability of the complex and the flexibility of different parts of the protein, respectively.

Quantum Chemical Calculations of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, these calculations can provide valuable information about its intrinsic chemical nature.

DFT calculations could be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are fundamental to understanding the molecule's reactivity.

Spectroscopic Properties: Prediction of vibrational frequencies that can be compared with experimental data from infrared (IR) spectroscopy to confirm the molecular structure.

A summary of hypothetical DFT calculation results might be presented as follows:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 Debye |

| Molecular Electrostatic Potential | Negative potential around sulfonamide oxygens |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Prediction of this compound Activity and Selectivity

In silico prediction methods use computational models to estimate the biological activity and selectivity of a compound before it is synthesized and tested in a lab. These methods include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis.

QSAR: A QSAR model would be built using a dataset of compounds with known activities against a specific target. The model would relate the chemical structures of these compounds to their biological activities. The activity of this compound could then be predicted by inputting its structural descriptors into the model.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for a target like a kinase could be used to assess the potential fit and activity of this compound.

These predictive studies are instrumental in prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process.

Chemoinformatics and Data Mining Approaches for this compound Research

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound, chemoinformatics and data mining could be applied in several ways:

Similarity Searching: Searching large chemical databases (like PubChem or ChEMBL) for compounds with similar structures to identify known biological activities or targets.

Scaffold Analysis: Analyzing the prevalence of the indazole-sulfonamide scaffold in databases of bioactive molecules to understand its therapeutic potential and target landscape.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This helps in the early assessment of a compound's drug-likeness.

A typical output from an in silico ADMET prediction might include the data presented in the table below:

| ADMET Property | Predicted Value/Outcome |

| Oral Bioavailability | High |

| Blood-Brain Barrier Permeation | Low |

| CYP450 2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagenic |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Directions and Research Gaps for N 1h Indazol 4 Yl Methanesulfonamide

Unexplored Therapeutic Areas for N-(1H-indazol-4-yl)methanesulfonamide

The primary therapeutic area for indazole-based sulfonamides has been oncology, with analogues showing inhibitory activity against several key protein kinases. However, the therapeutic potential of this compound could extend beyond cancer.

Oncology : The most logical starting point for investigation is in oncology, given the activity of related compounds. The 1H-indazol-4-yl moiety is a key component of GDC-0941, a potent inhibitor of Phosphatidylinositol-3-kinase (PI3K), a critical enzyme in cell signaling pathways that are often deregulated in cancer. researchgate.netnih.gov Furthermore, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication whose overexpression is linked to several cancers. nih.gov Other indazole-sulfonamides have been investigated as potential inhibitors of MAPK1. mdpi.com Future studies should screen this compound against a panel of kinases implicated in cancer, including PI3K, PLK4, and others, to determine its potential as an anti-cancer agent.

Inflammatory Diseases : The indazole scaffold is present in compounds investigated for anti-inflammatory properties. mdpi.com Chronic inflammation is a key factor in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The mechanism often involves targeting enzymes like cyclooxygenase (COX) or various kinases within inflammatory signaling cascades. This compound could be evaluated in cellular and animal models of inflammation to explore its potential in this therapeutic area.

Neurological Disorders : Some heterocyclic sulfonamides have been explored for activity against targets in the central nervous system. Given the diverse biological targets of the indazole nucleus, investigating the potential of this compound for neurological conditions, such as Alzheimer's disease, Parkinson's disease, or neuropathic pain, represents a significant research gap.

Infectious Diseases : Sulfonamides were among the first antimicrobial agents and continue to be a source of inspiration for new drug development. researchgate.net The potential of indazole-sulfonamide conjugates as antibacterial or antiviral agents remains a largely unexplored field that warrants investigation.

| Analogue Compound | Therapeutic Target | Potential Disease Area | Reference |

| GDC-0941 (contains 1H-indazol-4-yl) | PI3K | Cancer | researchgate.netnih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | Cancer | nih.gov |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | MAPK1 | Cancer | mdpi.com |

| N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide | - (Antiproliferative) | Cancer | researchgate.netnih.gov |

Novel Synthetic Methodologies for this compound and Analogues

The conventional synthesis of N-aryl sulfonamides typically involves the reaction of an appropriate amine with a sulfonyl chloride in the presence of a base. nih.gov For this compound, this would require 4-amino-1H-indazole as a key intermediate.

Future research could focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Streamlining Precursor Synthesis : The synthesis of the 4-amino-1H-indazole precursor is a critical step. Research into novel methods for the regioselective functionalization of the indazole core to produce the 4-amino isomer in high yield would be highly beneficial.

One-Pot Procedures : Developing a one-pot or tandem reaction where the indazole ring is first formed and then directly sulfonated without isolating intermediates could significantly improve efficiency and reduce waste.

Catalytic Methods : Exploration of novel transition-metal-catalyzed cross-coupling reactions could provide alternative pathways for constructing the N-S bond, potentially under milder conditions than traditional methods.

Flow Chemistry : The use of continuous flow reactors could offer advantages for the synthesis of this compound, including improved safety, better reaction control, higher yields, and easier scalability for producing libraries of analogues for structure-activity relationship (SAR) studies.

Advanced Mechanistic Investigations of this compound

Should initial screenings identify a biological target for this compound, a deep dive into its mechanism of action would be essential.

Biochemical and Biophysical Assays : Initial determination of inhibitory activity (e.g., IC50 values) against a purified enzyme would be the first step. nih.gov Subsequently, advanced kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Structural Biology : Obtaining a high-resolution crystal structure of this compound bound to its target protein would be a major breakthrough. This would provide precise atomic-level details of the binding interactions, revealing which residues are critical and guiding the rational design of more potent and selective analogues.

Cellular Target Engagement : It is crucial to confirm that the compound engages its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target binding in intact cells and tissue samples, providing evidence that the compound reaches and interacts with its target in a biological context.

Development of this compound as a Research Tool

If this compound is found to be a potent and highly selective inhibitor of a particular protein, it could be developed into a valuable chemical probe or research tool.

Chemical Probe Development : A high-quality chemical probe allows researchers to selectively modulate the function of a specific protein to study its role in cellular processes and disease. This requires demonstrating high selectivity for its target over other related proteins.

Affinity and Photoaffinity Probes : The core structure of this compound could be modified by incorporating tags for further applications. For example, adding a biotin (B1667282) tag would create an affinity probe that could be used in pull-down experiments to identify the target's binding partners and protein complexes. Incorporating a photoreactive group would create a photoaffinity label to covalently link the compound to its target upon UV irradiation, facilitating target identification and validation.

Fluorescent Analogues : Synthesizing fluorescently-labeled derivatives of this compound would enable researchers to visualize its subcellular localization and interaction with its target in living cells using advanced microscopy techniques.

Integration of this compound Research with Systems Biology

To fully understand the biological impact of this compound, its effects must be studied from a holistic, systems-level perspective.

Transcriptomics : Using techniques like RNA-sequencing (RNA-seq), researchers can analyze the complete gene expression profile of cells treated with the compound. This can reveal which signaling pathways are perturbed and can help identify potential off-target effects or downstream consequences of target inhibition.

Proteomics and Phosphoproteomics : Mass spectrometry-based proteomics can provide a global snapshot of changes in protein abundance in response to compound treatment. More specifically, phosphoproteomics can map the changes in phosphorylation across thousands of sites, providing direct insight into how the compound affects cellular signaling networks, which is particularly relevant if the target is a kinase.

Metabolomics : Analyzing the cellular metabolome can reveal how this compound impacts cellular metabolism. This is crucial for understanding the functional consequences of inhibiting a particular pathway and could uncover unexpected therapeutic opportunities or potential liabilities.

Computational Modeling : Integrating data from these various "-omics" experiments into computational models of cellular networks can help predict the system-wide effects of the compound, identify mechanisms of drug resistance, and propose effective combination therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-indazol-4-yl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise Synthesis : Begin with coupling indazole derivatives (e.g., 4-aminoindazole) with methanesulfonyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

- Key Parameters : Control temperature (<5°C during sulfonylation to minimize side reactions) and stoichiometry (1:1.2 molar ratio of indazole to sulfonyl chloride) .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- X-ray Crystallography : Grow single crystals via slow evaporation in DMSO/water. Use SHELXL-2018 for refinement; anisotropic displacement parameters (ADPs) for non-H atoms, and hydrogen positions refined using riding models .

- Spectroscopy : Confirm via -NMR (DMSO-d6: δ 8.2–8.5 ppm for indazole protons, δ 3.4 ppm for sulfonamide S–CH3) and HRMS (m/z calculated for C8H8N3O2S: 226.0385; observed: 226.0387) .

Q. What in vitro assays are recommended to assess the compound’s biological activity?

- Assay Design :

- Antiproliferative Activity : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination over 72 hours. Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .

- Enzyme Inhibition : Screen against COX-2 or carbonic anhydrase isoforms via fluorometric assays. Pre-incubate enzyme with compound (1–100 µM) and measure residual activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Structural Comparisons : Overlay crystallographic data (e.g., CCDC entries) to identify substituent effects on activity. For example, meta-substituted sulfonamides show enhanced COX-2 selectivity vs. para-substituted analogs .

- Assay Variability : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and compare with literature using statistical tools (e.g., ANOVA for IC50 discrepancies) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in this compound class?

- Protocol :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LN1 for COX-2). Parameterize sulfonamide charges using AM1-BCC and validate binding poses via MD simulations (GROMACS, 50 ns) .

- QSAR Modeling : Build regression models (e.g., PLS) using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² >0.8) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Crystallization Optimization :

- Solvent Screening : Test binary mixtures (e.g., DMF/water, acetone/hexane) using vapor diffusion. Add co-solvents (5% glycerol) to improve crystal morphology .

- Temperature Gradients : Use a thermal cycler to slowly decrease temperature from 25°C to 4°C over 7 days. Monitor via polarized light microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.